molecular formula C9H9BO3 B13354632 (6-Methylbenzofuran-2-yl)boronic acid

(6-Methylbenzofuran-2-yl)boronic acid

Cat. No.: B13354632
M. Wt: 175.98 g/mol
InChI Key: JHKHKJIIXSVITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylbenzofuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 6-methylbenzofuran moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylbenzofuran-2-yl)boronic acid typically involves the borylation of 6-methylbenzofuran. One common method is the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting boronate esters . The reaction conditions often include the use of bis(pinacolato)diboron (B2pin2) as the boron source and an iridium catalyst under mild conditions.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale borylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Furylboronic acid

Comparison: (6-Methylbenzofuran-2-yl)boronic acid is unique due to the presence of the benzofuran moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific cross-coupling reactions and in the synthesis of heterocyclic compounds .

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

(6-methyl-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C9H9BO3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5,11-12H,1H3

InChI Key

JHKHKJIIXSVITE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.